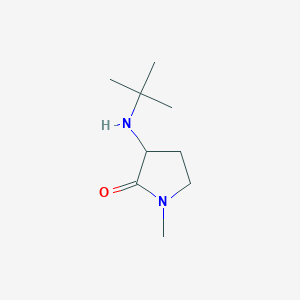

![molecular formula C24H24N2O2S B2522034 3-(4-叔丁基苄基)-7-(4-甲氧基苯基)噻吩并[3,2-d]嘧啶-4(3H)-酮 CAS No. 1207008-02-3](/img/structure/B2522034.png)

3-(4-叔丁基苄基)-7-(4-甲氧基苯基)噻吩并[3,2-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

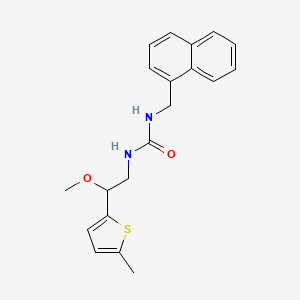

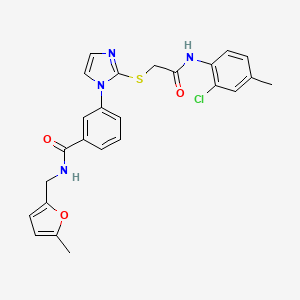

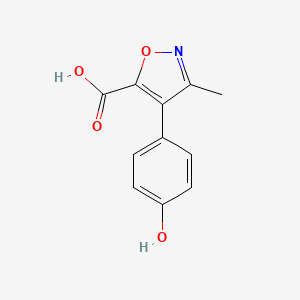

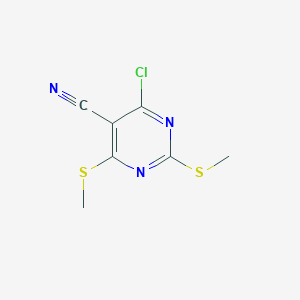

The compound "3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one" is a derivative of thieno[3,2-d]pyrimidin-4(3H)-one, which is a heterocyclic compound. This class of compounds has been extensively studied due to their potential pharmacological activities. The presence of tert-butyl and methoxyphenyl groups suggests modifications intended to enhance the compound's properties, such as solubility, stability, or biological activity.

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin-4(3H)-one derivatives has been reported in the literature. For instance, the synthesis of 3-amino-2-mercapto-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives involves the reaction of starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds . Although the specific synthesis of the compound is not detailed, similar synthetic strategies could be employed, involving the construction of the thienopyrimidine core followed by functionalization at the appropriate positions.

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-one derivatives is characterized by the presence of a thienopyrimidine core, which is a bicyclic system containing sulfur and nitrogen heteroatoms. This core is often modified with various substituents that can influence the compound's conformation and intermolecular interactions. For example, the presence of tert-butyl and methoxy groups can introduce steric hindrance and electron-donating effects, respectively .

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives can participate in various chemical reactions, including hydrogen bonding, which is crucial for their biological activity. For instance, hydrogen-bonded chains of rings have been observed in closely related compounds, indicating that minor changes in substituents can significantly affect the hydrogen-bonded structures . These interactions are essential for the binding of such compounds to biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives are influenced by their molecular structure. The introduction of tert-butyl and methoxy groups can increase lipophilicity, which may improve membrane permeability and oral absorption . The intramolecular hydrogen bonding observed in some derivatives can also affect solubility and stability . These properties are critical when considering the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

科学研究应用

合成和抗炎活性

Ikuta 等人(1987 年)的一项研究合成了一系列结构与指定化学品相似的化合物,展示了潜在的抗炎和镇痛活性,以及对前列腺素和白三烯合成的双重抑制作用。一些化合物表现出与已知药物相当的抗炎活性,且溃疡生成效应降低,表明它们在炎症性疾病的临床应用中很有用 (Ikuta et al., 1987).

抗菌和抗真菌活性

Kahveci 等人(2020 年)报道了合成新的噻吩并[2,3-d]嘧啶-4(3H)-酮衍生物,包括与指定化学品密切相关的结构。对这些化合物针对各种细菌和真菌菌株的抗菌和抗真菌活性进行了评估,结果表明对念珠菌属具有显着的抗真菌活性,展示了它们作为新型抗菌剂的潜力 (Kahveci et al., 2020).

缓蚀

Abdallah 等人(2018 年)合成了吡啶并嘧啶酮衍生物,表明具有与指定化学品类似官能团的化合物,并测试了它们作为酸性介质中碳钢的缓蚀剂。这些化合物表现出优异的抑制效率,表明它们在保护工业材料免受腐蚀方面的潜在应用 (Abdallah et al., 2018).

抗菌和抗炎剂

Tolba 等人(2018 年)专注于合成具有抗炎和抗菌特性的新的噻吩并[2,3-d]嘧啶衍生物。这些化合物对细菌、真菌和炎症表现出显着的活性,突出了此类分子在治疗感染和炎症性疾病中的治疗潜力 (Tolba et al., 2018).

环保合成

Shi 等人(2018 年)提出了一种通过催化四组分反应合成噻吩并[2,3-d]嘧啶-4(3H)-酮的绿色方法,包括与目标分子在结构上相关的化合物。这种方法突出了合成药理学上重要化合物的环保且有效的方法,证明了该分子在可持续化学过程中的相关性 (Shi et al., 2018).

未来方向

作用机制

Target of Action

The primary target of the compound 3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits the function of Cyt-bd . This inhibition is expected to disrupt the energy metabolism of Mycobacterium tuberculosis, leading to its inability to survive and proliferate .

Biochemical Pathways

The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption in energy production can lead to the death of the bacteria, thereby exhibiting antimycobacterial activity .

Pharmacokinetics

The compound has been shown to have significant antimycobacterial activity, suggesting that it may have suitable adme properties for this application .

Result of Action

The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis . It has been found to be non-cytotoxic against four cell lines , suggesting that it may have a favorable safety profile.

Action Environment

The compound’s activity against mycobacterium tuberculosis suggests that it may be effective in the environment within which these bacteria thrive .

属性

IUPAC Name |

3-[(4-tert-butylphenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O2S/c1-24(2,3)18-9-5-16(6-10-18)13-26-15-25-21-20(14-29-22(21)23(26)27)17-7-11-19(28-4)12-8-17/h5-12,14-15H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZSSKNGXIQCGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B2521951.png)

![1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride](/img/structure/B2521962.png)

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2521969.png)

![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2521970.png)

![(1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2521971.png)

![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B2521974.png)